molecular formula C9H12N2O B2388483 4,5-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine CAS No. 2169140-70-7

4,5-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine

Cat. No.: B2388483
CAS No.: 2169140-70-7
M. Wt: 164.208
InChI Key: SBRHYSDQUZEHES-UHFFFAOYSA-N
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Description

4,5-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine is an organic compound characterized by a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms. The molecule also features two methyl groups attached to the 4th and 5th positions of the ring, and a prop-2-en-1-yloxy group linked at the 6th position

Preparation Methods

The synthesis of 4,5-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine typically involves the reaction of appropriate pyrimidine derivatives with propargyl bromide under basic conditions. For instance, a solution of the pyrimidine derivative in anhydrous dimethylformamide (DMF) is cooled to 0°C, followed by the addition of potassium carbonate and propargyl bromide. The mixture is then stirred at room temperature until the reaction is complete . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4,5-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine undergoes various chemical reactions due to the presence of the pyrimidine ring and the prop-2-en-1-yloxy group. Some of the notable reactions include:

    Hydrolysis: The alkoxy group can be susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding alcohol and a hydroxylated pyrimidine derivative.

    Addition Reactions: The double bond in the prop-2-en-1-yloxy group can participate in addition reactions with halogenating agents (e.g., bromine) or undergo Diels-Alder cycloadditions with suitable dienes.

Scientific Research Applications

4,5-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine is used in diverse scientific research applications, including:

    Organic Synthesis: As a building block for synthesizing more complex molecules.

    Drug Discovery: The pyrimidine ring is a common functional group in many biologically active molecules, making this compound a potential scaffold for drug development.

Mechanism of Action

Currently, there is no specific information available regarding the mechanism of action of 4,5-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine. Without knowledge of its biological activity or specific applications, it is challenging to discuss its potential interactions with other molecules or its role in biological systems.

Comparison with Similar Compounds

4,5-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine can be compared with other pyrimidine derivatives, such as:

    4,6-Dimethyl-2-(prop-2-en-1-yloxy)pyrimidine: Similar structure but with different substitution patterns.

    4,5-Dimethyl-6-(methoxy)pyrimidine: Similar structure but with a methoxy group instead of a prop-2-en-1-yloxy group.

Properties

IUPAC Name

4,5-dimethyl-6-prop-2-enoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-4-5-12-9-7(2)8(3)10-6-11-9/h4,6H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRHYSDQUZEHES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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